REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[C:4](=[O:7])(O)[O-:5].[Na+].C(Cl)Cl.Cl[C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14]>O>[OH:3][NH:2][C:13](=[O:14])[O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[CH2:16]([O:15][C:13]([O:3][NH:2][C:4](=[O:7])[O:5][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
8.31 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting the mixture
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 4° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
STIRRING
|
Details
|
to stir for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The biphasic reaction mixture
|
Type
|
CUSTOM
|
Details
|
is transferred into a separating funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a colourless solid
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ONC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)ONC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[C:4](=[O:7])(O)[O-:5].[Na+].C(Cl)Cl.Cl[C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14]>O>[OH:3][NH:2][C:13](=[O:14])[O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[CH2:16]([O:15][C:13]([O:3][NH:2][C:4](=[O:7])[O:5][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
8.31 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting the mixture
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 4° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
STIRRING
|
Details
|
to stir for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The biphasic reaction mixture
|
Type
|
CUSTOM
|
Details
|
is transferred into a separating funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a colourless solid
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ONC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)ONC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |